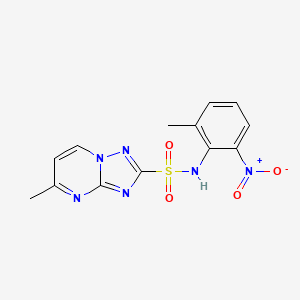
(1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, 7-methyl-N-(2-methyl-6-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, 7-methyl-N-(2-methyl-6-nitrophenyl)- is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential applications in various fields. This compound is part of the broader class of triazolopyrimidines, which are known for their medicinal and agricultural uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, 7-methyl-N-(2-methyl-6-nitrophenyl)- typically involves the annulation of a triazole ring to a pyrimidine moiety. One common method includes the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another approach involves the oxidation of aminopyrimidine Schiff bases under mild conditions using iron (III) chloride .
Industrial Production Methods
Industrial production of this compound often employs microwave-mediated, catalyst-free synthesis techniques. This method involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism and nucleophilic addition with nitrile, resulting in the target compound . This eco-friendly approach is scalable and demonstrates good functional group tolerance.
Chemical Reactions Analysis
Types of Reactions
(1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, 7-methyl-N-(2-methyl-6-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like cuprous oxide.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: Nucleophilic substitution reactions are common, especially involving the sulfonamide group.
Common Reagents and Conditions
Oxidation: Cuprous oxide as an oxidant.
Reduction: Standard reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
(1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, 7-methyl-N-(2-methyl-6-nitrophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antibacterial, antifungal, and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent and cardiovascular drug.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of (1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, 7-methyl-N-(2-methyl-6-nitrophenyl)- involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of enzymes like JAK1 and JAK2, which are involved in various signaling pathways . Additionally, it can function as a RORγt inverse agonist, impacting immune responses .
Comparison with Similar Compounds
Similar Compounds
(1,2,4)Triazolo(1,5-a)pyridine: Shares a similar triazole-pyrimidine structure but differs in biological activity and applications.
(1,2,4)Triazolo(1,5-a)pyrimidine: Another closely related compound with diverse biological properties.
Uniqueness
What sets (1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, 7-methyl-N-(2-methyl-6-nitrophenyl)- apart is its unique combination of a sulfonamide group and a nitrophenyl substituent, which enhances its biological activity and specificity .
Properties
CAS No. |
98967-54-5 |
|---|---|
Molecular Formula |
C13H12N6O4S |
Molecular Weight |
348.34 g/mol |
IUPAC Name |
5-methyl-N-(2-methyl-6-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide |
InChI |
InChI=1S/C13H12N6O4S/c1-8-4-3-5-10(19(20)21)11(8)17-24(22,23)13-15-12-14-9(2)6-7-18(12)16-13/h3-7,17H,1-2H3 |
InChI Key |
WRULHPFTOPWPJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])NS(=O)(=O)C2=NN3C=CC(=NC3=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















